molecular formula C13H14O3 B2769860 Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate CAS No. 933770-60-6

Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate

Cat. No.: B2769860
CAS No.: 933770-60-6
M. Wt: 218.252
InChI Key: IKNWCXXCIKUCDM-UHFFFAOYSA-N
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Description

Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C₁₃H₁₄O₃ It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a benzyl group, a methyl group, and a carboxylate group attached to a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate typically involves the reaction of benzyl alcohol with 2-methyl-4,5-dihydrofuran-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be employed to accelerate the esterification reaction. The use of automated systems and reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate
  • Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates

Uniqueness

Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets. Additionally, the dihydrofuran ring provides a rigid framework that can influence its reactivity and stability.

Properties

IUPAC Name

benzyl 5-methyl-2,3-dihydrofuran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-10-12(7-8-15-10)13(14)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNWCXXCIKUCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCO1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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